molecular formula C14H12ClNO3 B2854399 methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 338755-19-4

methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

货号: B2854399
CAS 编号: 338755-19-4
分子量: 277.7
InChI 键: QRLFPNHYPCRYQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring, a chlorobenzyl group, and an ester functional group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-chlorobenzyl chloride with a pyridine derivative under basic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

化学反应分析

Types of Reactions: Methyl 1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbox

生物活性

Methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 338755-19-4) is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClNO3C_{14}H_{12}ClNO_3 with a molecular weight of 277.70 g/mol. The compound features a dihydropyridine core that is known for its role in various biological activities, particularly in cardiovascular and antimicrobial domains.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various dihydropyridine derivatives, including this compound. The compound has shown significant activity against a range of bacterial strains. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.5 - 1 μg/mL
Pseudomonas aeruginosa0.5 - 2 μg/mL

These findings suggest that the compound may act as a potential candidate for developing new antimicrobial agents due to its efficacy against resistant strains .

2. Cardiovascular Effects

Dihydropyridines are well-known for their calcium channel blocking properties, which can lead to vasodilation and reduced blood pressure. This compound has been investigated for its potential use in treating hypertension and other cardiovascular disorders:

  • Mechanism of Action : The compound binds to L-type calcium channels, inhibiting calcium influx into vascular smooth muscle cells, leading to relaxation and vasodilation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multi-drug resistant strains demonstrated its potential as an effective antimicrobial agent. In vitro tests revealed that the compound inhibited biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity.

Case Study 2: Cardiovascular Applications

In a preclinical study involving hypertensive animal models, administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to control groups. This effect was attributed to its calcium channel blocking activity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate?

The synthesis typically involves multi-step procedures, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : React 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives with (4-chlorophenyl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
  • Step 2 : Esterification of the carboxylic acid group using methanol and a coupling agent (e.g., DCC/DMAP) to yield the methyl ester .
  • Optimization : Reaction conditions (temperature: 60–80°C, solvent: DMF/THF) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for achieving >85% yield and >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is recommended:

  • Spectroscopy : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substituent positions and esterification. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 306.05) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the dihydropyridine ring) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility in ethanol or methanol varies with purity .
  • Stability : Stable at room temperature in dry, inert atmospheres. Susceptible to hydrolysis in aqueous acidic/basic conditions; store desiccated at –20°C for long-term use .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize by-products during synthesis?

  • Temperature Control : Lowering reaction temperatures (e.g., 50°C) reduces side reactions like over-alkylation .
  • Solvent Selection : Use THF instead of DMF to suppress dimerization by-products .
  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Q. What structural features influence this compound’s bioactivity, and how can they be analyzed?

  • Conformational Analysis : X-ray crystallography reveals that the cis-configuration of the dihydropyridine ring and 4-chlorophenyl group enhances steric complementarity with biological targets .
  • Hydrogen-Bonding Networks : Intra- and intermolecular N–H···O bonds stabilize the active conformation, as shown in crystal structures .
  • In Silico Modeling : Perform molecular docking to predict interactions with enzymes (e.g., kinases or oxidoreductases) using software like AutoDock Vina .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Purity Assessment : Contradictions may arise from impurities (e.g., unreacted starting materials). Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Crystallographic Variability : Polymorphic forms (e.g., different crystal packing) can alter solubility and bioavailability. Compare PXRD patterns of batches .
  • Assay Conditions : Standardize bioassay protocols (e.g., cell line viability assays at 48h vs. 72h) to ensure reproducibility .

Q. What advanced methodologies are used to study this compound’s mechanism of action?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified receptors .
  • Metabolic Profiling : Use 14C^{14} \text{C}-labeled analogs to track metabolic pathways in hepatocyte models .

属性

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-19-14(18)11-4-7-13(17)16(9-11)8-10-2-5-12(15)6-3-10/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLFPNHYPCRYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。